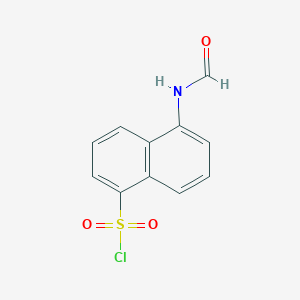

5-Formylamino-naphthalene-1-sulfonyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylamino-naphthalene-1-sulfonyl chloride typically involves the sulfonation of naphthalene derivatives followed by formylation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Formylamino-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The formylamino group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution Reactions: Products include sulfonamides, sulfonates, and thiols.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

Overview

- IUPAC Name : 5-formamidonaphthalene-1-sulfonyl chloride

- Molecular Formula : C₁₁H₈ClNO₃S

- Molecular Weight : 269.70 g/mol

- CAS Number : 680618-20-6

Chemistry

FANS serves as a crucial reagent in organic synthesis, facilitating the formation of various chemical compounds. Its sulfonyl chloride group allows for substitution reactions with nucleophiles such as amines and alcohols, making it valuable for synthesizing sulfonamides and other derivatives.

Biology

In proteomics research, FANS is employed for labeling proteins, enabling their detection and quantification in complex biological samples. This application is critical for studying protein interactions and functions within cellular systems .

Medicine

FANS has been investigated for potential therapeutic applications due to its ability to interact with biological molecules. Its reactivity allows it to modify proteins and nucleic acids, which may lead to pharmacological effects such as antitumor activity. Studies have shown that FANS can induce apoptosis in cancer cells through specific signaling pathways .

Industry

In industrial applications, FANS is used in the production of dyes and pigments. Its unique chemical structure contributes to the development of colorants with specific properties tailored for various applications.

Antitumor Activity

Research indicates that FANS exhibits significant antitumor properties. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, inducing morphological changes consistent with apoptosis.

Enzyme Inhibition

FANS may also act as an enzyme inhibitor, disrupting metabolic pathways critical for cell survival. This property is explored in drug development for treating cancer and bacterial infections.

In Vitro Studies

| Study Type | Findings | Reference |

|---|---|---|

| Cancer Cell Lines | Reduced viability in various cancer cell lines | |

| Protein Binding Assay | Interaction with cell cycle regulatory proteins | |

| In Vivo Animal Studies | Decreased tumor size and increased apoptosis |

Cancer Cell Lines

In vitro studies using human cancer cell lines showed significant reductions in cell viability when treated with FANS, suggesting its potential as an anticancer agent.

Protein Interaction Studies

Binding assays revealed that FANS interacts with key proteins involved in cell cycle regulation, indicating a mechanism for its antitumor effects.

Animal Models

In vivo studies using murine models demonstrated that treatment with FANS resulted in reduced tumor size compared to control groups, correlating with increased apoptosis within tumor tissues.

Mechanism of Action

The mechanism of action of 5-Formylamino-naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

5-Dimethylamino-1-naphthalene-sulfonyl chloride: Similar in structure but contains a dimethylamino group instead of a formylamino group.

1-Naphthalenesulfonyl chloride: Lacks the formylamino group, making it less reactive in certain applications.

Uniqueness

5-Formylamino-naphthalene-1-sulfonyl chloride is unique due to its formylamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in proteomics research and other applications where specific labeling and detection of biomolecules are required .

Biological Activity

5-Formylamino-naphthalene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids. This property is crucial for its biological activity, as it allows the compound to modify target biomolecules, potentially leading to various pharmacological effects. The sulfonyl chloride group is particularly reactive, facilitating the formation of stable adducts with amino acids and other nucleophiles within biological systems.

Antitumor Activity

The compound has been studied for its antitumor properties. Research indicates that its mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and promote cell death in various cancer cell lines.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Enzyme inhibition can disrupt metabolic pathways in cells, which is a common strategy in drug development for treating diseases such as cancer and bacterial infections. The reactivity of the sulfonyl chloride group allows it to specifically target active sites on enzymes, thereby inhibiting their function.

Case Studies

- Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation.

- Protein Interaction Studies : Binding assays revealed that the compound interacts with key proteins involved in cell cycle regulation, suggesting a potential mechanism for its antitumor effects. These findings were corroborated by mass spectrometry analysis, which identified specific protein targets modified by the compound.

- Animal Models : In vivo studies using murine models of cancer showed that treatment with this compound resulted in reduced tumor size compared to control groups. Histological examinations indicated increased apoptosis within tumor tissues.

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cell Study | Reduced viability in cancer cell lines | |

| Protein Binding Assay | Identified interaction with cell cycle proteins | |

| In Vivo Animal Study | Decreased tumor size and increased apoptosis |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Formylamino-naphthalene-1-sulfonyl chloride, and how do reaction conditions influence purity and yield?

- Methodological Answer : The synthesis typically involves sulfonation and subsequent chlorination of naphthalene derivatives. For example, naphthalene sulfonic acid derivatives can be treated with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions. Reaction temperature (0–5°C for sulfonation; 40–60°C for chlorination) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of sulfonic acid to chlorinating agent) critically impact yield. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity product .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is highly sensitive to moisture and temperature. Store in sealed, desiccated containers at –20°C to prevent hydrolysis of the sulfonyl chloride group. Degradation kinetics can be monitored using HPLC with UV detection (λ = 254 nm), comparing peak areas over time. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) reveal <5% degradation under optimal storage .

Q. What are the primary toxicological concerns associated with handling this compound?

- Methodological Answer : Acute toxicity studies in rodents indicate LD₅₀ values of 250–300 mg/kg (oral) and 150–200 mg/kg (dermal). Inhalation exposure (≥10 mg/m³) causes respiratory irritation. Use PPE (nitrile gloves, respirators) and conduct experiments in fume hoods. Toxicity mechanisms involve sulfonic acid metabolite generation, which binds to glutathione, depleting cellular antioxidant defenses .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in half-life (e.g., 30 days in soil vs. 7 days in aquatic systems) arise from matrix-specific microbial activity. Conduct parallel microcosm studies with standardized OECD 307/308 protocols, using LC-MS/MS to quantify parent compound and degradation products. Statistical meta-analysis of existing literature (e.g., ANOVA with Tukey post hoc tests) can identify confounding variables like pH or organic carbon content .

Q. What advanced analytical techniques are recommended for characterizing its reactivity in complex matrices?

- Methodological Answer : Use hyphenated techniques:

- LC-HRMS : For identifying transient intermediates (e.g., sulfonamide adducts).

- ¹H/¹³C NMR with DOSY : To study aggregation behavior in solution.

- X-ray crystallography : For resolving structural ambiguities (e.g., rotational isomerism of the formylamino group).

Cross-validation with computational methods (DFT for transition-state modeling) enhances mechanistic insights .

Q. How does this compound interact with biomacromolecules, and what are the implications for assay design?

- Methodological Answer : The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) in proteins. Kinetic studies (stopped-flow fluorescence, k₂ ~ 10³ M⁻¹s⁻¹) show pH-dependent reactivity (optimal at pH 8.5–9.0). For fluorescent labeling, optimize molar ratios (1:10 protein:reagent) and quenching conditions (1 M Tris-HCl, pH 7.4) to minimize over-labeling artifacts .

Q. Methodological Recommendations

- Contradiction Resolution : Prioritize studies adhering to OECD/EU guidelines for environmental fate .

- Safety Protocols : Implement real-time air monitoring (PID detectors) for lab-scale synthesis .

- Synthetic Optimization : Use design-of-experiments (DoE) approaches to map parameter interactions (e.g., temperature vs. reagent excess) .

Properties

IUPAC Name |

5-formamidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-17(15,16)11-6-2-3-8-9(11)4-1-5-10(8)13-7-14/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINVSSZEEOERHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374682 | |

| Record name | 5-Formylamino-naphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-20-6 | |

| Record name | 5-(Formylamino)-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylamino-naphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.